molecular formula C11H21ClN2O B7874290 2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone

2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone

Cat. No.: B7874290
M. Wt: 232.75 g/mol
InChI Key: SBJJVBNQDJXXHS-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C11H21ClN2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone typically involves the reaction of 4-(diethylamino)piperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Diethylamino)piperidin-1-yl)propan-2-one: Similar structure but with a propanone group instead of an ethanone group.

    2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone: Similar structure but with dimethylamino instead of diethylamino group.

Uniqueness

2-Chloro-1-(4-(diethylamino)piperidin-1-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the diethylamino group can enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in medicinal applications.

Properties

IUPAC Name

2-chloro-1-[4-(diethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-3-13(4-2)10-5-7-14(8-6-10)11(15)9-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJJVBNQDJXXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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